3-Fluoro-4-methoxybenzoic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

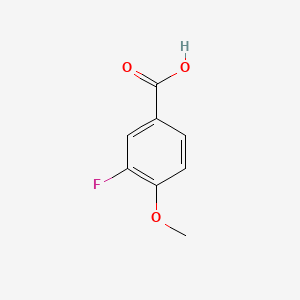

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNNNQDQEORWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369895 | |

| Record name | 3-fluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-20-3 | |

| Record name | 3-Fluoro-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-methoxybenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Fluoro-4-methoxybenzoic acid, a key building block in medicinal chemistry and drug discovery. The information is intended to support researchers and professionals in the fields of organic synthesis, pharmacology, and drug development.

Core Chemical Properties

This compound is a fluorinated derivative of p-anisic acid. Its chemical structure, featuring both a fluorine atom and a methoxy group on the benzene ring, imparts unique electronic properties that are advantageous in the design of bioactive molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent compounds.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 403-20-3 | [1] |

| Molecular Formula | C₈H₇FO₃ | [1] |

| Molecular Weight | 170.14 g/mol | [1] |

| Appearance | White powder/solid | [1] |

| Melting Point | 211-213 °C | [1][2] |

| Boiling Point | 352.5 °C at 760 mmHg | [1] |

| Density | 1.568 g/cm³ | [1] |

| pKa (Predicted) | ~4.02 | [3] |

| Purity | >98% | [1] |

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Key spectral features are summarized below.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, a methoxy group singlet, and a carboxylic acid proton singlet. |

| ¹³C NMR | Resonances for aromatic carbons (with C-F couplings), the methoxy carbon, and the carboxyl carbon. |

| FTIR | Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching, C-O stretching of the ether and carboxylic acid, and C-F stretching. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthetic route could start from 4-methoxybenzaldehyde, proceeding through electrophilic fluorination followed by oxidation of the aldehyde group to a carboxylic acid.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis (Hypothetical)

Materials:

-

4-Methoxybenzaldehyde

-

Selectfluor® (or other electrophilic fluorinating agent)

-

Acetonitrile (solvent)

-

Potassium permanganate (or other oxidizing agent)

-

Sulfuric acid

-

Sodium bisulfite

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

Fluorination: Dissolve 4-methoxybenzaldehyde in acetonitrile in a round-bottom flask. Add Selectfluor® portion-wise with stirring at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water and extract the product with diethyl ether. Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

-

Oxidation: To the crude 3-fluoro-4-methoxybenzaldehyde, add a solution of potassium permanganate in aqueous sulfuric acid. Heat the mixture under reflux until the purple color disappears. Cool the reaction mixture and add sodium bisulfite to quench any excess permanganate. The resulting precipitate is the crude this compound.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Filter paper

-

Büchner funnel and flask

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.[4][5][6][7][8]

-

Add hot deionized water dropwise until the solution becomes slightly cloudy.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[4][5][6][7][8]

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the crystals under vacuum to obtain pure this compound.

Analytical Characterization

Workflow for Purification and Analysis

Caption: Workflow for the purification and analysis of the final product.

Experimental Protocols: Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.[9]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Inject the solution into the GC-MS system.

-

The compound is separated on a GC column and subsequently ionized and detected by the mass spectrometer.[10]

-

-

High-Performance Liquid Chromatography (HPLC):

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various pharmaceutically active compounds. Its derivatives have shown potential as antimicrobial, anti-inflammatory, and neuroprotective agents.[1][13]

Role in Alzheimer's Disease Research

One of the notable applications of this compound is as an intermediate in the preparation of potential treatments for Alzheimer's disease.[1] The amyloid cascade hypothesis is a leading theory for the pathology of Alzheimer's, suggesting that the accumulation of amyloid-beta (Aβ) plaques is a central event.[3] Derivatives of this compound may be designed to interact with components of this pathway, for instance, by inhibiting enzymes involved in Aβ production or promoting its clearance.

Caption: Potential intervention points for derivatives in the amyloid cascade.

Antimicrobial and Anti-inflammatory Applications

Derivatives of fluorinated benzoic acids have demonstrated antimicrobial and antifungal activities.[14][15] The incorporation of the 3-fluoro-4-methoxyphenyl moiety has been explored in the synthesis of novel 1,3,4-oxadiazole derivatives with potential antimicrobial properties.[1] Furthermore, this scaffold is utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[13] The fluorine substituent can play a role in modulating the inhibitory activity of these compounds against enzymes like cyclooxygenase (COX).[15] The development of derivatives as enzyme inhibitors is a significant area of research.[15][16]

References

- 1. ossila.com [ossila.com]

- 2. This compound | CAS#:403-20-3 | Chemsrc [chemsrc.com]

- 3. Amyloid Cascade Hypothesis for the Treatment of Alzheimer’s Disease: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]

- 8. scribd.com [scribd.com]

- 9. benchchem.com [benchchem.com]

- 10. shimadzu.com [shimadzu.com]

- 11. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. globalscientificjournal.com [globalscientificjournal.com]

- 15. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Fluoro-4-methoxybenzoic Acid

CAS Number: 403-20-3

This technical guide provides a comprehensive overview of 3-Fluoro-4-methoxybenzoic acid, a key fluorinated building block in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis. This document details the compound's physicochemical properties, synthesis, biological applications, and relevant experimental protocols.

Physicochemical Properties

This compound is a solid, dipolar molecule whose unique substitution pattern, featuring both a fluorine atom and a methoxy group on the benzoic acid core, makes it a versatile intermediate.[1][2][3] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 403-20-3 | [4] |

| Molecular Formula | C₈H₇FO₃ | [4] |

| Molecular Weight | 170.14 g/mol | |

| Melting Point | 211-213 °C | [4][5] |

| Boiling Point | 286.4 ± 20.0 °C at 760 mmHg | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Flash Point | 127.0 ± 21.8 °C | [4] |

| PSA (Polar Surface Area) | 46.53 Ų | [4] |

| LogP | 2.18 | [4] |

| Form | Solid / Powder | [2] |

| InChI Key | HYNNNQDQEORWEU-UHFFFAOYSA-N | |

| SMILES | COc1ccc(cc1F)C(O)=O |

Synthesis and Reactivity

While specific, detailed synthesis routes for this compound are not extensively published in the provided results, a common final step in the synthesis of benzoic acids involves the hydrolysis of a corresponding ester. The following workflow illustrates a general procedure.

The reactivity of this compound is centered on its carboxylic acid group.[6] It can be readily converted into a more reactive acyl chloride form using reagents like thionyl chloride, which then serves as a precursor for Friedel-Crafts acylation reactions.[6] The presence of the fluoride substituent also allows for potential nucleophilic aromatic substitution reactions.[6]

Biological Activity and Applications

This compound is a highly sought-after intermediate in the pharmaceutical industry due to its utility as a scaffold for a diverse range of therapeutic agents.[1] Its structural motifs are found in various classes of drugs.

Key application areas include:

-

Anti-inflammatory Drugs: It is a crucial building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) used to manage pain, fever, and inflammation.[1]

-

Neurodegenerative Disease: The compound is used in the synthesis of potential treatments for Alzheimer's disease through Fischer esterification to produce esters with a ligustrazine moiety.[6]

-

Antimicrobial Agents: It can be modified into a hydrazide, which is a precursor for synthesizing 1,3,4-oxadiazole derivatives that have shown antimicrobial applications.[6]

-

Antiviral and Antifungal Agents: Its derivatives have been explored for the development of new antiviral and antifungal compounds, highlighting its broad therapeutic potential.[1]

The following diagram illustrates the role of this compound as a versatile precursor in drug development.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in synthesis. The following are representative protocols based on published methods for its use and the synthesis of related compounds.

Experimental Protocol 1: Demethylation to Synthesize 3-Fluoro-4-hydroxybenzoic acid

This protocol describes the conversion of this compound to 3-Fluoro-4-hydroxybenzoic acid, a common transformation in medicinal chemistry. The procedure is adapted from a published synthesis.[7]

Materials:

-

This compound (98.8 g)

-

Concentrated hydrobromic acid (HBr) solution (215 ml)

-

Acetic acid (215 ml)

-

Water

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

Combine 98.8 g of this compound, 215 ml of concentrated HBr, and 215 ml of acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux with stirring and maintain for 34 hours.

-

After the reflux period, cool the reaction mixture using a water bath.

-

A precipitate will form. Collect the crude crystal product by filtration.

-

Wash the collected solid with water.

-

For further purification, recrystallize the product from water to obtain the final 3-Fluoro-4-hydroxybenzoic acid.

Experimental Protocol 2: General Procedure for Conversion to 3-Fluoro-4-methoxybenzoyl chloride

This protocol outlines the conversion of the carboxylic acid to a more reactive acyl chloride, a key step for subsequent reactions like Friedel-Crafts acylation, as mentioned in the literature.[6]

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

A catalytic amount of Dimethylformamide (DMF)

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend this compound in the anhydrous solvent.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride to the suspension at room temperature with stirring.

-

Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress (e.g., by observing the cessation of gas evolution).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 3-Fluoro-4-methoxybenzoyl chloride can be purified by distillation under reduced pressure or used directly in the next synthetic step.

Experimental Protocol 3: General Procedure for Hydrolysis of Methyl 3-fluoro-4-methoxybenzoate

This protocol is adapted from the synthesis of an isomer and represents a plausible final step for producing this compound from its methyl ester.[8]

Materials:

-

Methyl 3-fluoro-4-methoxybenzoate

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Water

-

1N Hydrochloric acid (HCl)

Procedure:

-

Dissolve the starting ester, Methyl 3-fluoro-4-methoxybenzoate, in methanol.

-

Prepare a solution of sodium hydroxide in water and add it to the methanolic solution of the ester.

-

Stir the reaction mixture at room temperature for approximately 4 hours, or until the reaction is complete (monitor by TLC).

-

Remove the methanol by distillation under reduced pressure.

-

Dissolve the remaining residue in water.

-

Adjust the pH of the aqueous solution to approximately 4 using 1N HCl, which will cause the product to precipitate.

-

Collect the precipitated solid by filtration.

-

Wash the solid product thoroughly with water (e.g., 3 x 50 mL).

-

Dry the solid to yield this compound.

The diagram below outlines the logical relationship in the demethylation reaction described in Protocol 1.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 403-20-3 | FF55157 [biosynth.com]

- 4. This compound | CAS#:403-20-3 | Chemsrc [chemsrc.com]

- 5. This compound | 403-20-3 [chemicalbook.com]

- 6. ossila.com [ossila.com]

- 7. prepchem.com [prepchem.com]

- 8. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3-Fluoro-4-methoxybenzoic acid, a valuable intermediate in the pharmaceutical and agrochemical industries. This document details experimental protocols, presents quantitative data in a clear, tabular format, and includes workflow diagrams to elucidate the synthetic pathways.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its structural features, including the fluorine atom and the carboxylic acid group, make it a versatile precursor for drug candidates and other specialty chemicals. The presence of the fluorine atom can significantly influence the metabolic stability, binding affinity, and pharmacokinetic properties of the final active pharmaceutical ingredient (API). This guide explores two principal methods for its synthesis: the oxidation of 3-fluoro-4-methoxytoluene and the direct electrophilic fluorination of 4-methoxybenzoic acid.

Synthetic Pathways

Two primary and viable routes for the synthesis of this compound are detailed below. Each method offers distinct advantages and considerations in terms of starting material availability, reaction conditions, and scalability.

Route 1: Oxidation of 3-Fluoro-4-methoxytoluene

This classic approach involves the oxidation of the methyl group of 3-fluoro-4-methoxytoluene to a carboxylic acid. Potassium permanganate (KMnO₄) is a common and effective oxidizing agent for this transformation. The reaction proceeds by heating the reactants in an aqueous solution.

Route 2: Electrophilic Fluorination of 4-Methoxybenzoic Acid

This method introduces the fluorine atom directly onto the aromatic ring of 4-methoxybenzoic acid in the final step. Electrophilic fluorinating agents, such as Selectfluor®, are employed for this purpose. This late-stage fluorination can be advantageous in certain synthetic strategies.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound via the two described routes.

| Parameter | Route 1: Oxidation | Route 2: Fluorination |

| Starting Material | 3-Fluoro-4-methoxytoluene | 4-Methoxybenzoic Acid |

| Key Reagents | Potassium Permanganate (KMnO₄) | Selectfluor® |

| Solvent | Water | Acetonitrile |

| Reaction Temperature | Reflux | 80 °C |

| Typical Yield | 75-85% | 60-70% |

| Purity | >98% after recrystallization | >95% after chromatography |

| Property | Value |

| Molecular Formula | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol |

| Melting Point | 211-213 °C[1] |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.92 (dd, J=8.6, 2.1 Hz, 1H), 7.84 (dd, J=11.5, 2.1 Hz, 1H), 7.01 (t, J=8.6 Hz, 1H), 3.95 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 169.8, 156.2 (d, J=252.5 Hz), 150.2 (d, J=10.1 Hz), 126.9 (d, J=6.1 Hz), 123.4 (d, J=3.1 Hz), 116.9 (d, J=22.2 Hz), 112.9, 56.4 |

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 3-Fluoro-4-methoxytoluene

This protocol is adapted from analogous oxidations of substituted toluenes.[2][3]

Materials:

-

3-Fluoro-4-methoxytoluene

-

Potassium permanganate (KMnO₄)

-

Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

-

Toluene (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-4-methoxytoluene (1 equivalent).

-

Add a solution of potassium permanganate (2.5 equivalents) in water.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color. This typically takes several hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully add a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate is dissolved and the solution becomes colorless or pale yellow. This step should be performed in a well-ventilated fume hood as sulfur dioxide may be evolved.

-

Filter the reaction mixture to remove any remaining inorganic salts.

-

Transfer the filtrate to a beaker and cool in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with stirring until the pH is acidic (pH ~2), which will cause the product to precipitate.

-

Collect the white precipitate by vacuum filtration and wash with cold deionized water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield pure this compound.

Protocol 2: Synthesis of this compound via Electrophilic Fluorination

This protocol is based on the fluorination of similar aromatic compounds using Selectfluor®.[4]

Materials:

-

4-Methoxybenzoic acid

-

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 4-methoxybenzoic acid (1 equivalent) and dissolve it in acetonitrile.

-

Add Selectfluor® (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Logical Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound via the oxidation route.

This guide provides a foundational understanding of the synthesis of this compound. Researchers and drug development professionals can use this information to select the most appropriate synthetic route and to guide their experimental design. It is crucial to adhere to all laboratory safety protocols and to handle all chemicals with care.

References

An In-depth Technical Guide to the Molecular Structure of 3-Fluoro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 3-Fluoro-4-methoxybenzoic acid. A critical building block in medicinal chemistry, this fluorinated para-anisic acid derivative serves as a key intermediate in the synthesis of various therapeutic agents, notably those for the treatment of Alzheimer's disease and infectious diseases. This document details experimental protocols for its synthesis and key reactions, presents a thorough analysis of its spectroscopic characteristics, and explores the biological signaling pathways influenced by its derivatives. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical and biological significance.

Molecular Structure and Properties

This compound, with the chemical formula C₈H₇FO₃, is a white crystalline solid. The presence of a fluorine atom at the meta position and a methoxy group at the para position relative to the carboxylic acid function significantly influences its electronic properties, reactivity, and biological activity.

Chemical Identifiers and Physical Properties

A summary of the key identifiers and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 3-Fluoro-p-anisic acid, 4-Carboxy-2-fluoroanisole | |

| CAS Number | 403-20-3 | [1] |

| Molecular Formula | C₈H₇FO₃ | [1] |

| Molecular Weight | 170.14 g/mol | [1] |

| Melting Point | 211-213 °C | [1] |

| Appearance | White powder | |

| Purity | >98% | [1] |

Spectroscopic Analysis

The molecular structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The aromatic region will display complex splitting patterns due to the fluorine and methoxy substituents. The methoxy group protons will appear as a sharp singlet, typically around 3.9 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, usually above 10 ppm.

¹³C NMR (Expected): The carbon NMR spectrum will provide detailed information about the carbon framework. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the electron-withdrawing fluorine and electron-donating methoxy groups. The methoxy carbon will appear as a single peak at a typical upfield position.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A representative IR spectrum is available, and its key absorptions are analyzed in Table 2.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Broad | O-H stretch (Carboxylic acid) |

| ~1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Carboxylic acid and Methoxy) |

| ~1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 170. The fragmentation pattern will be characteristic of a benzoic acid derivative. Key expected fragments are detailed in Table 3.[3][4]

| m/z | Proposed Fragment Ion | Neutral Loss |

| 170 | [C₈H₇FO₃]⁺ | - |

| 153 | [C₈H₆FO₂]⁺ | OH |

| 125 | [C₇H₆FO]⁺ | COOH |

| 97 | [C₆H₄F]⁺ | COOCH₃ |

Synthesis and Reactivity

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the haloform reaction of 3-fluoro-4-methoxyacetophenone.

Experimental Protocol:

-

Preparation of Hypochlorite Solution: A solution of calcium hypochlorite (50 g) in warm water (200 ml) is prepared. To this, a warm solution of potassium carbonate (35 g) and potassium hydroxide (10 g) in water (100 ml) is added. The mixture is shaken for 5 minutes and then filtered to remove the calcium carbonate precipitate. The filter cake is washed with water (40 ml), and the combined filtrates are collected.

-

Haloform Reaction: The filtrate is heated to approximately 55 °C with stirring. 3-fluoro-4-methoxyacetophenone (16.8 g) is added to the stirred solution. The mixture is cautiously warmed to 60 °C, at which point an exothermic reaction commences. The temperature is maintained between 60-70 °C for 30 minutes, using an ice bath to moderate the reaction as needed.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is filtered. Sodium metabisulfite (10 g) in water (40 ml) is added to the filtrate to quench any excess hypochlorite. The solution is then acidified with concentrated hydrochloric acid (40 ml). The resulting white precipitate of this compound is collected by filtration, washed with a small amount of water, and can be further purified by recrystallization from acetonitrile. This process yields the desired product with a melting point of 211-212 °C.

Logical Workflow for the Synthesis of this compound:

Caption: Workflow for the synthesis of this compound.

Key Reactions

This compound is a versatile intermediate that can undergo several important transformations.[1]

The carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride (SOCl₂). This derivative is a key precursor for Friedel-Crafts acylation and other nucleophilic acyl substitution reactions.

Experimental Protocol (General):

-

This compound is refluxed with an excess of thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF).

-

The reaction is typically carried out in an inert solvent like dichloromethane or under neat conditions.

-

After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-Fluoro-4-methoxybenzoyl chloride, which can be used directly or purified by distillation.

Esterification of this compound can be achieved through the Fischer esterification method. This reaction is particularly relevant in the synthesis of potential therapeutics for Alzheimer's disease, such as esters with ligustrazine.[1]

Experimental Protocol (General):

-

This compound is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol, or a more complex alcohol like a ligustrazine derivative).

-

A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

-

The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product.

-

The reaction is worked up by neutralizing the acid catalyst, extracting the ester into an organic solvent, and purifying it by chromatography or distillation.

This compound can be converted to its corresponding hydrazide, which is a precursor for the synthesis of 1,3,4-oxadiazoles, a class of compounds known for their antimicrobial properties.[1]

Experimental Protocol (General):

-

Hydrazide Formation: The methyl or ethyl ester of this compound is refluxed with hydrazine hydrate in a suitable solvent like ethanol. The product, 3-fluoro-4-methoxybenzoyl hydrazide, typically precipitates upon cooling and can be collected by filtration.

-

Oxadiazole Formation: The resulting hydrazide is then cyclized to form the 1,3,4-oxadiazole ring. This can be achieved through various methods, such as reaction with a carboxylic acid in the presence of a dehydrating agent (e.g., POCl₃) or reaction with carbon disulfide in the presence of a base.

General Reaction Scheme for Derivatization:

Caption: Key derivatization reactions of this compound.

Applications in Drug Development and Biological Significance

This compound is a valuable scaffold in medicinal chemistry due to the favorable properties imparted by the fluorine and methoxy substituents. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the methoxy group can be a key interaction point with biological targets or a site for further modification.[5]

Alzheimer's Disease Therapeutics

Derivatives of this compound have shown promise in the context of Alzheimer's disease. One approach involves the synthesis of ester derivatives with molecules like ligustrazine, which are being investigated for their neuroprotective effects.[1] The mechanism of action of such derivatives is often multi-faceted, potentially involving the inhibition of acetylcholinesterase (AChE), reduction of beta-amyloid (Aβ) aggregation, and modulation of inflammatory pathways.[6]

Potential Signaling Pathway Involvement in Alzheimer's Disease:

The neuroinflammation associated with Alzheimer's disease involves complex signaling cascades. Derivatives of this compound may exert their effects by modulating pathways such as the NF-κB and MAPK signaling pathways, which are known to be dysregulated in the disease.[7]

Caption: Postulated mechanisms of action for Alzheimer's therapeutics derived from this compound.

Antimicrobial Agents

The 1,3,4-oxadiazole heterocycle is a well-known pharmacophore in many antimicrobial agents. By incorporating the 3-fluoro-4-methoxyphenyl moiety into an oxadiazole ring system, novel compounds with potential antibacterial and antifungal activities can be synthesized.[1] The mechanism of action for such compounds can vary but may involve the inhibition of essential bacterial enzymes like DNA gyrase or interference with cell wall synthesis.[8][9]

Conclusion

This compound is a synthetically versatile and pharmaceutically relevant molecule. Its unique structural features make it an attractive starting material for the development of novel therapeutic agents. This technical guide has provided a detailed overview of its molecular structure, properties, synthesis, and reactivity, along with insights into the biological applications of its derivatives. The provided experimental protocols and spectroscopic analyses serve as a valuable resource for researchers and scientists in the field of drug discovery and development. Further exploration of the biological activities and mechanisms of action of its derivatives is warranted to fully exploit its therapeutic potential.

References

- 1. ossila.com [ossila.com]

- 2. This compound(403-20-3) IR2 spectrum [chemicalbook.com]

- 3. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-Fluoro-4-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxybenzoic acid is a valuable fluorinated building block in medicinal chemistry and drug discovery. Its structural features, including a carboxylic acid moiety, a methoxy group, and a fluorine atom, make it a versatile precursor for the synthesis of various pharmacologically active molecules. Notably, it serves as a key intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential role in targeting inflammatory pathways.[1] This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, detailed experimental protocols for its analysis, and a workflow for its synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of public experimental spectra, some data is predicted or inferred from structurally similar compounds.

1H NMR (Nuclear Magnetic Resonance) Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-2 | ~7.8-7.9 | Doublet (d) or Doublet of Doublets (dd) | Influenced by the adjacent fluorine and the electron-withdrawing carboxylic acid group. |

| H-5 | ~7.1-7.2 | Doublet (d) | Influenced by the methoxy group and coupling to H-6. |

| H-6 | ~7.7-7.8 | Doublet of Doublets (dd) | Influenced by the carboxylic acid group and coupling to H-5 and the fluorine at position 3. |

| -OCH3 | ~3.9 | Singlet (s) | Typical chemical shift for a methoxy group on an aromatic ring. |

| -COOH | >10 | Broad Singlet (br s) | Acidic proton, chemical shift can be variable and concentration-dependent. |

13C NMR (Nuclear Magnetic Resonance) Data

Predicted 13C NMR chemical shifts for this compound are outlined below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | ~165-170 | Carbonyl carbon of the carboxylic acid. |

| C-1 | ~125-130 | Carbon atom to which the carboxylic acid is attached. |

| C-2 | ~115-120 (d, JC-F ≈ 20-25 Hz) | Carbon adjacent to fluorine, showing a characteristic coupling. |

| C-3 | ~150-155 (d, JC-F ≈ 240-250 Hz) | Carbon directly bonded to fluorine, exhibiting a large coupling constant. |

| C-4 | ~150-155 | Carbon bonded to the methoxy group. |

| C-5 | ~112-117 | Aromatic carbon. |

| C-6 | ~125-130 | Aromatic carbon. |

| -OCH3 | ~55-60 | Methoxy carbon. |

IR (Infrared) Spectroscopy Data

The expected characteristic infrared absorption bands for this compound are presented below.

| Functional Group | Characteristic Absorption (cm-1) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Methyl) | 2850-2960 | Medium |

| C=O (Carboxylic Acid) | 1680-1710 | Strong |

| C=C (Aromatic) | 1580-1620 and 1450-1500 | Medium to Strong |

| C-O (Methoxy) | 1200-1300 (asymmetric) and 1000-1100 (symmetric) | Strong |

| C-F (Aryl Fluoride) | 1100-1400 | Strong |

MS (Mass Spectrometry) Data

The predicted mass spectrum of this compound would show the following key fragments:

| m/z | Proposed Fragment | Notes |

| 170 | [M]+• | Molecular ion peak. |

| 155 | [M - CH3]+ | Loss of a methyl radical from the methoxy group. |

| 153 | [M - OH]+ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 125 | [M - COOH]+ | Loss of the carboxylic acid group. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound.

Synthesis of 3-Fluoro-4-hydroxybenzoic Acid from this compound

This protocol describes a demethylation reaction to synthesize 3-fluoro-4-hydroxybenzoic acid.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 98.8 g of this compound, 215 ml of concentrated hydrobromic acid, and 215 ml of glacial acetic acid.

-

Reflux: Heat the mixture to reflux and maintain it with stirring for 34 hours.

-

Isolation: After the reaction is complete, cool the mixture in an ice-water bath. The product will precipitate out of the solution.

-

Filtration: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the collected solid with cold water to remove any remaining acids.

-

Recrystallization: Recrystallize the crude product from water to obtain the purified 3-fluoro-4-hydroxybenzoic acid.

-

Drying: Dry the purified crystals in a vacuum oven.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

-

Instrumentation: Acquire the 1H and 13C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectra at room temperature. For 1H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For 13C NMR, a larger number of scans will be necessary due to the lower natural abundance of the 13C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm-1. A background spectrum of the empty sample holder should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow and Pathway Diagrams

Synthesis Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of a derivative of this compound.

Caption: Workflow for the synthesis and purification of a this compound derivative.

Potential Signaling Pathway Involvement

Given that this compound is a precursor for NSAIDs, it is logical to infer its relevance to the cyclooxygenase (COX) pathway, which is central to inflammation. NSAIDs typically act by inhibiting COX enzymes (COX-1 and COX-2), thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The diagram below illustrates this conceptual pathway.

Caption: Conceptual involvement of this compound derivatives in the COX signaling pathway.

References

An In-depth Technical Guide to the Solubility of 3-Fluoro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility of 3-Fluoro-4-methoxybenzoic acid (CAS RN: 403-20-3). As a key building block in the synthesis of pharmaceuticals, particularly for conditions like Alzheimer's disease, understanding its solubility is crucial for drug discovery and formulation.[1] This document compiles the known physicochemical properties and outlines a detailed protocol for the experimental determination of its solubility.

Physicochemical Properties and Solubility Profile

| Property | Value | Reference |

| Molecular Formula | C8H7FO3 | [1][2] |

| Molecular Weight | 170.14 g/mol | [1] |

| Melting Point | 211-213 °C | [1][3][4] |

| Appearance | White to off-white powder or crystals | [1] |

| Purity | >98% | [1] |

| Synonyms | 3-Fluoro-p-anisic acid | [1] |

| Qualitative Solubility | No specific data found for this compound. A related isomer, 2-Fluoro-4-methoxybenzoic acid, is reported to be soluble in methanol. |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[5][6][7] It involves equilibrating an excess amount of the solid compound in a specific solvent system over a defined period and then measuring the concentration of the dissolved solute in the supernatant.

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate buffer, ethanol, etc.)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. An excess is necessary to ensure that a saturated solution is formed, with undissolved solid remaining.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[6] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, indicated by a plateau in the measured concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

-

Data Analysis:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the undiluted supernatant by applying the dilution factor.

-

The resulting concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the thermodynamic solubility of this compound.

This guide provides the foundational information available for this compound's solubility and a robust methodology for its experimental determination. For researchers and drug development professionals, obtaining accurate solubility data through such protocols is a critical step in advancing the development of new chemical entities.

References

An In-depth Technical Guide to the Safety and Handling of 3-Fluoro-4-methoxybenzoic acid

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides an in-depth overview of the safety, handling, and emergency procedures for 3-Fluoro-4-methoxybenzoic acid (CAS RN: 403-20-3), a common fluorinated building block in medicinal chemistry and drug discovery.[1]

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[2] A summary of its key physical and chemical properties is presented in Table 1. This data is crucial for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₃ | [1][3] |

| Molecular Weight | 170.14 g/mol | [1][3] |

| Melting Point | 211-213 °C | [1][3][4] |

| Boiling Point | 286.4 ± 20.0 °C at 760 mmHg | [3] |

| Flash Point | 127.0 ± 21.8 °C | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Appearance | White to Almost white powder to crystal | [1][2] |

| Purity | >98.0% | [1][2] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Skin irritation (Category 2) [5]

-

Serious eye irritation (Category 2) [5]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system [5]

The corresponding GHS hazard statements are:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

The signal word for this chemical is Warning .[5]

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory to minimize risk when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this chemical to determine the appropriate level of PPE. The following diagram outlines the recommended PPE selection process.

Caption: Personal Protective Equipment (PPE) selection workflow for handling this compound.

Engineering Controls

-

For procedures that may generate dust, use a chemical fume hood.[8]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.[6][9][10]

General Handling Procedures

The following workflow provides a generalized protocol for the safe handling of solid chemicals like this compound.

Caption: General workflow for handling solid chemical reagents.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][11]

-

Wash face, hands, and any exposed skin thoroughly after handling.[7][11]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7]

-

Incompatible materials to avoid include strong oxidizing agents.[7][12]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical advice/attention. | [6][7] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. | [6][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention. | [6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical advice/attention. | [6] |

Accidental Release Measures

For spills, evacuate unnecessary personnel and ensure adequate ventilation.[6] Avoid raising dust.[6] Emergency responders should wear appropriate PPE as outlined in section 3.1. Spilled material should be swept up and shoveled into suitable containers for disposal.[7] Avoid allowing the chemical to enter drains or public waters.[6]

The following decision tree illustrates the general response to a chemical spill.

Caption: Decision tree for chemical spill response.

Firefighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6] Use extinguishing media appropriate for the surrounding fire.[6]

-

Specific hazards: The material is combustible.[13] Thermal decomposition can generate hazardous gases, including carbon oxides and hydrogen fluoride.[6][7]

-

Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known under normal conditions.[7]

-

Chemical stability: The product is stable under normal, ambient conditions.[7][13]

-

Conditions to avoid: Avoid the creation of dust and exposure to incompatible materials.[7]

-

Hazardous decomposition products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[6][7]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[8][13] Do not mix with other waste.[13] Handle uncleaned containers as you would the product itself.[13] It is recommended to contact a licensed professional waste disposal service.[14] Empty containers should be triple rinsed, and the rinsate collected as chemical waste before the container is discarded.[15]

References

- 1. ossila.com [ossila.com]

- 2. This compound | 403-20-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | CAS#:403-20-3 | Chemsrc [chemsrc.com]

- 4. This compound | 403-20-3 [chemicalbook.com]

- 5. 4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. gustavus.edu [gustavus.edu]

- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

An In-Depth Technical Guide to 3-Fluoro-4-methoxybenzoic Acid: Commercial Availability and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 3-Fluoro-4-methoxybenzoic acid, a key building block in medicinal chemistry. It details its physicochemical properties and presents a practical application in the synthesis of a potential therapeutic agent for Alzheimer's disease. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic workflow and biological mechanism of action to support researchers in their drug development endeavors.

Commercial Availability and Physicochemical Properties

This compound is readily available from various chemical suppliers. It is typically sold as a white solid with a purity of 98% or higher. Below is a summary of its key properties and representative commercial listings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 403-20-3 | [1] |

| Molecular Formula | C₈H₇FO₃ | [1] |

| Molecular Weight | 170.14 g/mol | [1] |

| Melting Point | 211-213 °C | |

| Boiling Point | 286.4 ± 20.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Appearance | White solid/powder | [2] |

| Purity | ≥ 98% | [2] |

Table 2: Commercial Supplier Information for this compound

| Supplier | Product Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 365114 | 98% | 5g | Contact for pricing |

| Biosynth | FF55157 | >98% | 25g | Contact for pricing |

| Thermo Fisher Scientific | AC429350050 | 98% | 5g | Contact for pricing |

| A B Enterprises | - | Technical Grade | per kg | ~₹350 (approx. $4.20)[3] |

| Hangzhou ZeErRui Chemical | - | 99% | 25kg/drum | Contact for pricing[4] |

Application in the Synthesis of a Multi-Targeted Alzheimer's Disease Drug Candidate

This compound serves as a crucial starting material in the synthesis of novel ligustrazine derivatives, which have been investigated as multi-targeted inhibitors for the treatment of Alzheimer's disease. These compounds are designed to inhibit both cholinesterases (AChE and BuChE) and the self-induced aggregation of β-amyloid (Aβ) peptides, two key pathological hallmarks of Alzheimer's disease.

The following sections provide a detailed experimental protocol for the synthesis of one such derivative, compound 8j , as described in the literature.

Synthetic Workflow for Compound 8j

The synthesis of the target compound 8j is a multi-step process that begins with the preparation of key intermediates. The overall workflow is depicted below.

Detailed Experimental Protocols

Step 1: Synthesis of 2-((3,5,6-trimethylpyrazin-2-yl)methyl)isoindoline-1,3-dione (Intermediate 1)

-

To a solution of 3,5,6-trimethylpyrazine-2-methanol (1.0 eq) in anhydrous tetrahydrofuran (THF), add phthalimide (1.05 eq) and triphenylphosphine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford Intermediate 1.

Step 2: Synthesis of (3,5,6-trimethylpyrazin-2-yl)methanamine (Intermediate 2)

-

Dissolve Intermediate 1 (1.0 eq) in ethanol.

-

Add hydrazine hydrate (4.0-5.0 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature, which should result in the precipitation of a white solid.

-

Filter the solid and wash with cold ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude Intermediate 2, which can be used in the next step without further purification.

Step 3: Synthesis of tert-butyl (3-(((3,5,6-trimethylpyrazin-2-yl)methyl)amino)propyl)carbamate (Intermediate 3)

-

Dissolve Intermediate 2 (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Add 3-(Boc-amino)propyl bromide (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Intermediate 3.

Step 4: Synthesis of N1-((3,5,6-trimethylpyrazin-2-yl)methyl)propane-1,3-diamine (Intermediate 4)

-

Dissolve Intermediate 3 (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA) in a 1:1 ratio with DCM.

-

Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).[5][6]

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give Intermediate 4, which is often used directly in the next step.

Step 5: Synthesis of N-(3-(((3,5,6-trimethylpyrazin-2-yl)methyl)amino)propyl)-3-fluoro-4-methoxybenzamide (Compound 8j)

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add a solution of Intermediate 4 (1.0 eq) in DCM to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, Compound 8j, by column chromatography on silica gel.

Table 3: Commercial Availability of Key Reagents for Compound 8j Synthesis

| Reagent | Supplier | Purity |

| 3,5,6-Trimethylpyrazine-2-methanol | Sigma-Aldrich | - |

| Phthalimide | Major suppliers | ≥98% |

| Triphenylphosphine | Major suppliers | ≥99% |

| Diisopropyl azodicarboxylate (DIAD) | Major suppliers | ~95% |

| Hydrazine hydrate | Major suppliers | Various concentrations |

| 3-(Boc-amino)propyl bromide | Thermo Scientific, Biosynth | 95%[7][8] |

| Trifluoroacetic acid (TFA) | Major suppliers | ≥99% |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Major suppliers | ≥98% |

| 4-Dimethylaminopyridine (DMAP) | Major suppliers | ≥99% |

Mechanism of Action in Alzheimer's Disease

Compound 8j and its analogues are designed as multi-target-directed ligands (MTDLs) to combat the complex pathology of Alzheimer's disease. The primary mechanisms of action are the inhibition of acetylcholinesterase (AChE) and the prevention of β-amyloid (Aβ) peptide aggregation.

Acetylcholinesterase not only breaks down the neurotransmitter acetylcholine but has also been shown to promote the aggregation of β-amyloid peptides.[9][10][11] By inhibiting AChE, compounds like 8j can both increase acetylcholine levels in the synaptic cleft, thereby improving cognitive function, and hinder the formation of toxic Aβ plaques. This dual-action approach represents a promising strategy for developing disease-modifying therapies for Alzheimer's.

Conclusion

This compound is a commercially accessible and versatile building block with significant applications in the development of novel therapeutic agents. Its use in the synthesis of multi-targeted inhibitors for Alzheimer's disease highlights its importance in medicinal chemistry. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this critical area. The availability of this and other functionalized benzoic acids provides a rich platform for the design and synthesis of new chemical entities to address complex diseases.

References

- 1. biosynth.com [biosynth.com]

- 2. ossila.com [ossila.com]

- 3. indiamart.com [indiamart.com]

- 4. Page loading... [wap.guidechem.com]

- 5. peptide.com [peptide.com]

- 6. Boc Deprotection - TFA [commonorganicchemistry.com]

- 7. 397010010 [thermofisher.com]

- 8. 3-(Boc-amino)propyl bromide | 83948-53-2 | FB49784 [biosynth.com]

- 9. Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetylcholinesterase promotes the aggregation of amyloid-beta-peptide fragments by forming a complex with the growing fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interactions of AChE with Aβ Aggregates in Alzheimer’s Brain: Therapeutic Relevance of IDN 5706 - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of 3-Fluoro-4-methoxybenzoic Acid: A Gateway to Diverse Pharmacological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxybenzoic acid is a fluorinated derivative of p-anisic acid that has garnered significant attention in medicinal chemistry. While direct evidence of its intrinsic biological activity is limited, its true value lies in its role as a versatile synthetic intermediate and a key building block for a wide array of pharmacologically active molecules.[1][2] The strategic placement of the fluorine and methoxy groups on the benzoic acid core provides a unique scaffold for the development of novel therapeutic agents.[1][2] This technical guide delves into the biological activities of compounds derived from this compound, offering insights into its application in drug discovery and development. The primary applications of this compound are in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and potential therapeutics for Alzheimer's disease.[1][3][4]

Role in the Synthesis of Biologically Active Molecules

The chemical structure of this compound allows for various modifications, making it a valuable starting material for synthesizing diverse heterocyclic compounds and other derivatives with significant biological potential. Its reactivity is centered around the carboxylic acid group, which can be readily converted to esters, amides, and acid chlorides to facilitate further chemical transformations.[1]

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

A significant area of investigation has been the synthesis of 1,3,4-oxadiazole derivatives from this compound and their subsequent evaluation for antimicrobial properties.[1][5] The general synthetic route involves the conversion of this compound to its corresponding hydrazide, which is then cyclized with various aromatic carboxylic acids to yield the 2,5-disubstituted 1,3,4-oxadiazole ring system.[5]

Quantitative Data on Antimicrobial Activity

While a specific study detailing the antimicrobial activity of 1,3,4-oxadiazoles derived directly from this compound with comprehensive quantitative data was not identified in the immediate search, a related study on fluorinated 1,3,4-oxadiazoles provides insight into the potential efficacy of this class of compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 2-(3-Fluorophenyl)-5-(substituted phenyl)-1,3,4-oxadiazoles against various bacterial and fungal strains.[5]

| Compound ID | Substituent (at position 5) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| A3 | 4-Chlorophenyl | 15.62 | 15.62 | 15.62 | 15.62 | >100 |

| A6 | 4-Nitrophenyl | 15.62 | 15.62 | 15.62 | 15.62 | >100 |

| A10 | 2-Hydroxyphenyl | 15.62 | 15.62 | 15.62 | 15.62 | >100 |

| A4 | 4-Methylphenyl | >100 | >100 | >100 | >100 | >100 |

| Ciprofloxacin | - | - | - | - | - | - |

| Fluconazole | - | - | - | - | - | - |

Note: The data presented is from a study on 2-(3-Fluorophenyl)-5-(substituted phenyl)-1,3,4-oxadiazoles, which are structurally related to derivatives of this compound and serve as a representative example of the potential antimicrobial activity.[5]

Experimental Protocols

Synthesis of 2-(3-Fluorophenyl)-5-(substituted phenyl)-1,3,4-oxadiazoles [5]

-

Esterification of 3-Fluorobenzoic Acid: 3-Fluorobenzoic acid is refluxed with ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl 3-fluorobenzoate.

-

Formation of 3-Fluorobenzohydrazide: The resulting ester is then refluxed with hydrazine hydrate to produce 3-fluorobenzohydrazide.

-

Cyclization to form 1,3,4-Oxadiazoles: The 3-fluorobenzohydrazide is condensed with a substituted aromatic carboxylic acid in the presence of phosphorus oxychloride (POCl₃) under microwave irradiation to yield the final 2,5-disubstituted 1,3,4-oxadiazole.

Antimicrobial Screening (MIC Determination) [6]

-

Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard.

-

Serial Dilution: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in broth to obtain a range of concentrations.

-

Inoculation: Each dilution is inoculated with the standardized microbial suspension.

-

Incubation: The inoculated tubes or microplates are incubated at an appropriate temperature for a specified period (e.g., 24 hours for bacteria, 48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Application in Anti-Inflammatory Drug Discovery

This compound serves as a valuable precursor for the synthesis of NSAIDs.[2] The carboxylic acid moiety is a common feature in many NSAIDs, and its modification is a key strategy to develop prodrugs with reduced gastrointestinal side effects.[3][7][8] By converting the carboxylic acid group into an ester or amide, the direct irritation to the gastric mucosa can be minimized.[9]

Experimental Protocols

General Synthesis of NSAID Prodrugs [3]

-

Activation of the Carboxylic Acid: The NSAID containing a carboxylic acid group (or a derivative of this compound) is treated with a coupling agent (e.g., DCC, EDC) or converted to an acid chloride using thionyl chloride.

-

Coupling Reaction: The activated carboxylic acid is then reacted with an alcohol or an amine to form the corresponding ester or amide prodrug.

-

Purification: The synthesized prodrug is purified using techniques such as recrystallization or column chromatography.

In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema) [10]

-

Animal Model: Wistar rats or Swiss albino mice are typically used.

-

Drug Administration: The test compounds (prodrugs and parent NSAIDs) and a control vehicle are administered orally or intraperitoneally.

-

Induction of Edema: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the hind paw of the animals.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Potential in Alzheimer's Disease Therapeutics

Derivatives of this compound are being explored for the treatment of Alzheimer's disease.[1] One approach involves the synthesis of ester derivatives with molecules like ligustrazine, which are being investigated as multi-target inhibitors.[1] Additionally, the core structure can be incorporated into molecules designed to inhibit acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease.[4][11][12]

Conclusion

While this compound itself has not been extensively characterized for its direct biological effects, its significance in medicinal chemistry is undeniable. It serves as a crucial and versatile starting material for the synthesis of a wide range of biologically active compounds. The derivatives of this molecule have demonstrated promising antimicrobial, anti-inflammatory, and potential neuroprotective properties. For researchers and drug development professionals, this compound represents a valuable scaffold for the design and synthesis of novel therapeutic agents, and its continued exploration is likely to yield new and improved treatments for a variety of diseases.

References

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. saspublishers.com [saspublishers.com]

- 4. mdpi.com [mdpi.com]

- 5. ajrconline.org [ajrconline.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of enzymatically cleavable NSAIDs prodrugs derived from self-immolative dendritic scaffolds for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Mutual Prodrugs of Carboxylic Group Containing Some Non-Steroidal Anti-Inflammatory Drugs and Propyphenazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel Resveratrol-NSAID Derivatives as Anti-inflammatory Agents [jstage.jst.go.jp]

- 10. Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 3-Fluoro-4-methoxybenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxybenzoic acid is a versatile fluorinated building block in organic synthesis, prized for its unique electronic properties and multiple reactive sites. The presence of a fluorine atom at the 3-position and a methoxy group at the 4-position on the benzene ring influences the reactivity of the carboxylic acid and the aromatic system, making it a valuable precursor for the synthesis of a wide range of biologically active molecules and functional materials. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, with a focus on its applications in medicinal chemistry.

Key Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including:

-

Precursors for Alzheimer's Disease Therapeutics: It is used in the synthesis of multi-targeted inhibitors for the treatment of Alzheimer's disease, such as esters of ligustrazine.[1]

-

Antimicrobial Agents: The scaffold is utilized in the preparation of novel antimicrobial compounds, particularly 1,3,4-oxadiazole derivatives.

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Its structural motifs are incorporated into the design of new anti-inflammatory and analgesic agents.[1]

-

Intermediates for Friedel-Crafts Acylation: The carboxylic acid can be readily converted to the corresponding acyl chloride, a reactive species for Friedel-Crafts reactions to produce substituted benzophenones.

Physicochemical Properties

| Property | Value |

| CAS Number | 403-20-3 |

| Molecular Formula | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 211-213 °C |

| Purity | Typically >98% |